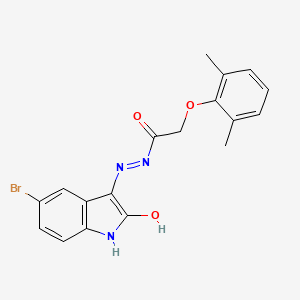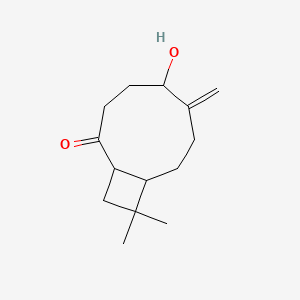
Isokobusone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isokobusone belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group. Isokobusone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isokobusone is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, isokobusone can be found in root vegetables. This makes isokobusone a potential biomarker for the consumption of this food product.
5-hydroxy-11,11-dimethyl-4-methylene-8-bicyclo[7.2.0]undecanone is an organic hydroxy compound.
Applications De Recherche Scientifique
Chemical Properties and Extraction
Isokobusone, a caryophyllane-type norsesquiterpenoid, was identified from the gorgonian coral Rumphella antipathies. The structure of isokobusone was established using spectroscopic evidence, particularly from 1D and 2D NMR experiments (Chuang et al., 2007).
Biological Activity and Health Benefits
Isokobusone, along with carapin and santonin, was found to activate both pregnane X receptor (PXR) and constitutive androstane receptor (CAR). This activation induced the expression of drug-metabolizing enzymes in primary human and mouse hepatocytes. Furthermore, activation of PXR by these compounds inhibited the expression of inflammatory mediators in response to lipopolysaccharide (LPS), suggesting their role in inflammation and drug metabolism modulation (Kittayaruksakul et al., 2013).
Methodological Considerations in Soy Research
While not directly about isokobusone, the NIH sponsored a workshop that provided guidance for soy protein/isoflavone human research. This workshop discussed methods to ensure the quality of soy studies, which is pertinent for research on isokobusone given its presence in certain soy products (Klein et al., 2010).
Ecotoxicological Impact
In a study examining the ecotoxicological effects of 1,4-naphthoquinone, a compound with some similarities to isokobusone, researchers found toxicity for various test species, indicating the importance of understanding the environmental impact of such compounds (Chelinho et al., 2017).
Propriétés
Numéro CAS |
24173-72-6 |
|---|---|
Nom du produit |
Isokobusone |
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one |
InChI |
InChI=1S/C14H22O2/c1-9-4-5-11-10(8-14(11,2)3)13(16)7-6-12(9)15/h10-12,15H,1,4-8H2,2-3H3 |
Clé InChI |
BSFUDCIRZBAPDS-UHFFFAOYSA-N |
SMILES |
CC1(CC2C1CCC(=C)C(CCC2=O)O)C |
SMILES canonique |
CC1(CC2C1CCC(=C)C(CCC2=O)O)C |
melting_point |
108-109°C |
Autres numéros CAS |
24173-72-6 |
Description physique |
Solid |
Synonymes |
isokobusone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
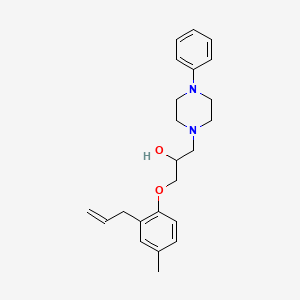
![2-Amino-4-[4-(methylthio)phenyl]-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1226089.png)
![N'-[5-(phenylmethyl)-4,5-dihydrothiazol-2-yl]hexanehydrazide](/img/structure/B1226091.png)
![4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide](/img/structure/B1226093.png)

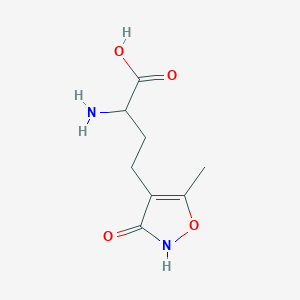
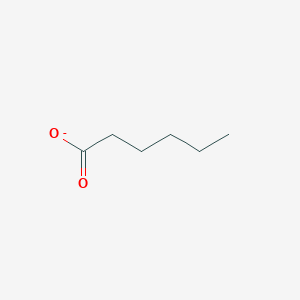
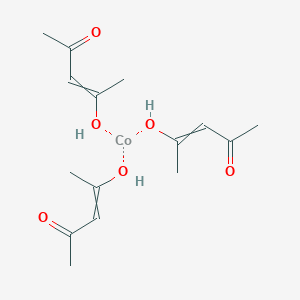
![2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B1226107.png)
![2-Chloro-5-[[[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1226109.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1226111.png)
